3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one

Cross-Coupling Reactivity Suzuki–Miyaura Palladium Catalysis

3-Bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one (CAS 1346809-61-7, MFCD20257894) is a fused bicyclic 7-oxopyrrolopyridine bearing a reactive bromine at the 3-position. This scaffold is a validated pharmacophoric core in clinical-stage dipeptidyl peptidase‑4 (DPP4) inhibitors and has been employed in structure-based design of potent and selective casein kinase 1γ (CK1γ) inhibitors.

Molecular Formula C7H5BrN2O
Molecular Weight 213.034
CAS No. 1346809-61-7
Cat. No. B580697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one
CAS1346809-61-7
Synonyms7H-Pyrrolo[3,4-b]pyridin-7-one, 3-broMo-5,6-dihydro-
Molecular FormulaC7H5BrN2O
Molecular Weight213.034
Structural Identifiers
SMILESC1C2=C(C(=O)N1)N=CC(=C2)Br
InChIInChI=1S/C7H5BrN2O/c8-5-1-4-2-10-7(11)6(4)9-3-5/h1,3H,2H2,(H,10,11)
InChIKeyMIVZJHZGDCIYBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one (CAS 1346809-61-7): Core Properties, Scaffold Class, and Primary Research Context


3-Bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one (CAS 1346809-61-7, MFCD20257894) is a fused bicyclic 7-oxopyrrolopyridine bearing a reactive bromine at the 3-position . This scaffold is a validated pharmacophoric core in clinical-stage dipeptidyl peptidase‑4 (DPP4) inhibitors [1] and has been employed in structure-based design of potent and selective casein kinase 1γ (CK1γ) inhibitors [2]. The bromine substituent renders the compound a versatile electrophilic cross‑coupling partner, enabling efficient diversification via Suzuki, Buchwald–Hartwig, and related transformations without the lability and cost penalties associated with iodo analogs or the diminished reactivity of chloro congeners.

Why 3-Bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one Cannot Be Replaced by Common Halo-Azaindole or Pyrrolopyridine Building Blocks


The 3‑bromo‑7‑oxopyrrolopyridine architecture is not a generic “brominated heterocycle.” Unlike simple 3‑bromopyridine (C–Br adjacent to a basic nitrogen) or 5‑bromoindole (no lactam carbonyl), this compound positions the bromine on an electron‑deficient pyridine ring fused to a γ‑lactam. This electronic configuration dramatically modulates oxidative‑addition rates in cross‑coupling and simultaneously provides a hydrogen‑bond acceptor/donor motif essential for target engagement in kinase and DPP4 inhibitor pharmacophores [1][2]. Substituting the 3‑chloro or unsubstituted analog often results in either incomplete conversion in key coupling steps or inability to access the specific substitution pattern required by the SAR of proprietary leads. The quantitative evidence below demonstrates that retention of the 3‑bromo substituent is a non‑negotiable determinant of coupling efficiency, scaffold recognition, and downstream biological potency.

Quantitative Differentiation Evidence: 3-Bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one vs. Closest Analogs and Alternatives


Oxidative Addition Reactivity: Ar‑Br vs. Ar‑Cl vs. Ar‑I in Pd(0) Cross‑Coupling

The relative rate of oxidative addition of aryl halides to Pd(0) follows the established order Ar‑I > Ar‑Br >> Ar‑Cl . For this scaffold, the 3‑bromo derivative provides a rate approximately 10³‑fold faster than the corresponding 3‑chloro compound, while avoiding the thermal instability and higher cost of the 3‑iodo analog. This translates into higher isolated yields under milder conditions in Suzuki couplings used to elaborate the pyrrolo[3,4‑b]pyridin‑7‑one core.

Cross-Coupling Reactivity Suzuki–Miyaura Palladium Catalysis

Minimum Purity Specification and Batch Consistency for Reproducible Coupling Chemistry

Commercially sourced 3‑bromo‑5H‑pyrrolo[3,4‑b]pyridin‑7(6H)‑one is routinely specified at ≥95% purity (HPLC) . By comparison, the 3‑chloro analog is often offered at 90–93% purity , and the iodo variant is rarely stocked due to instability. Higher initial purity reduces the need for pre‑coupling purification and improves lot‑to‑lot reproducibility in multistep syntheses.

Purity Specification Quality Control Reproducibility

DPP4 Inhibitor Pharmacophoric Validation: Scaffold Provenance in Lead Optimization

The 7‑oxopyrrolopyridine core, accessible from 3‑bromo‑5H‑pyrrolo[3,4‑b]pyridin‑7(6H)‑one via late‑stage functionalization, is the foundational scaffold of clinical‑stage DPP4 inhibitors. The lead compound (+)-3t (K_i = 0.37 nM vs. DPP4) was elaborated from a simple pyrrolo[3,4‑b]pyridin‑7‑one intermediate [1]. In contrast, the unsubstituted or 3‑methyl analogs cannot access the requisite biaryl substitution pattern without additional synthetic steps, and the 3‑chloro analog often fails to achieve full conversion in the key Suzuki coupling that installs the 4‑(2,4‑dichlorophenyl) pharmacophore.

DPP4 Inhibition Scaffold Validation Medicinal Chemistry

High-Value Application Scenarios for 3-Bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one Based on Quantitative Differentiation Evidence


Late‑Stage Diversification of DPP4 and Kinase Inhibitor Leads via Suzuki Coupling

Medicinal chemistry teams can use the 3‑bromo handle to install aryl or heteroaryl groups at the pyridine 3‑position in the final step of a convergent synthesis. This strategy was successfully executed in the DPP4 inhibitor program at Bristol‑Myers Squibb, where the 7‑oxopyrrolopyridine core was elaborated to compound (+)-3t (K_i = 0.37 nM vs. DPP4) via a Suzuki coupling at the 3‑position [1]. The high oxidative‑addition rate of aryl‑Br vs. aryl‑Cl (≈1,000‑fold) ensures complete conversion under mild conditions that preserve the acid‑sensitive lactam and stereogenic atropisomeric axis.

Structure‑Guided Kinase Probe Synthesis: CK1γ and BET Bromodomain Programs

The pyrrolo[3,4‑b]pyridin‑7‑one scaffold is a privileged hinge‑binding motif for casein kinase 1 and bromodomain (BET) targets. Structure‑based design campaigns at Genentech used pyridyl‑pyrrolopyridinones to achieve potent CK1γ inhibition with selectivity over other CK1 isoforms [2]. The 3‑bromo intermediate allows rapid parallel synthesis of focused libraries for SAR exploration, directly coupling with aryl boronic acids to probe the kinase specificity pocket.

Procurement‑Grade Building Block for Contract Research and CDMO Scale‑Up

For contract research organizations (CROs) and CDMOs, the ≥95% purity specification and commercial availability from multiple reputable vendors (AKSci, Fluorochem, Aladdin) reduce the burden of in‑house purification and QC . The balanced reactivity‑stability profile of the C‑Br bond means the compound can be stored at ambient temperature for extended periods without degradation, minimizing supply‑chain risk relative to the iodo analog, while the unambiguous InChI and SMILES (O=C1NCC2=CC(Br)=CN=C12) ensure precise analytical characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.